molecular formula C10H16N3O2+ B12993144 1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium

1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium

Cat. No.: B12993144
M. Wt: 210.25 g/mol
InChI Key: BSQCGDBHNUDGJH-UHFFFAOYSA-N
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Description

    1-Methyl-3-(2-methylmorpholine-4-carbonyl)-1H-imidazol-3-ium: is a complex organic compound with a unique structure. Let’s break it down:

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not widely documented. we can infer that it involves the combination of the imidazole core, the methyl group, and the morpholine-based substituent.
    • Industrial production methods may involve custom synthesis or modification of related compounds.
  • Chemical Reactions Analysis

      Oxidation: The imidazole ring could undergo oxidation reactions, potentially leading to the formation of imidazole-4-carboxylic acid derivatives.

      Reduction: Reduction of the carbonyl group in the morpholine substituent could yield the corresponding alcohol.

      Substitution: The morpholine ring may participate in nucleophilic substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

      Major Products: The products would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new ligands for catalysis or coordination chemistry.

      Biology: It might serve as a probe for studying biological processes involving imidazole-containing molecules.

      Medicine: Research could explore its potential as an antimicrobial agent or enzyme inhibitor.

      Industry: Applications could include materials science or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is scarce. understanding the interactions of the imidazolium moiety with biological targets would be crucial.
  • Comparison with Similar Compounds

      Similar Compounds: Other imidazolium-based compounds, such as 1,3-dialkylimidazolium salts or N-heterocyclic carbenes (NHCs), share some structural features.

      Uniqueness: The specific combination of the imidazole core, methyl group, and morpholine substituent sets this compound apart.

    Remember that this compound’s detailed investigation would require further research and experimental data.

    Properties

    Molecular Formula

    C10H16N3O2+

    Molecular Weight

    210.25 g/mol

    IUPAC Name

    (3-methylimidazol-3-ium-1-yl)-(2-methylmorpholin-4-yl)methanone

    InChI

    InChI=1S/C10H16N3O2/c1-9-7-12(5-6-15-9)10(14)13-4-3-11(2)8-13/h3-4,8-9H,5-7H2,1-2H3/q+1

    InChI Key

    BSQCGDBHNUDGJH-UHFFFAOYSA-N

    Canonical SMILES

    CC1CN(CCO1)C(=O)N2C=C[N+](=C2)C

    Origin of Product

    United States

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